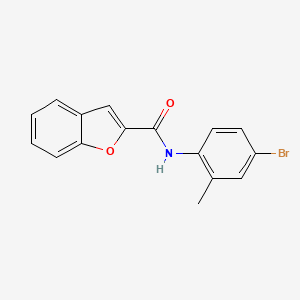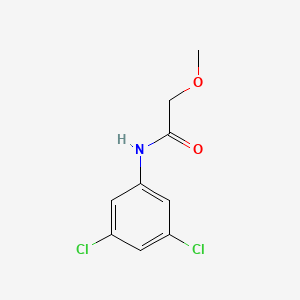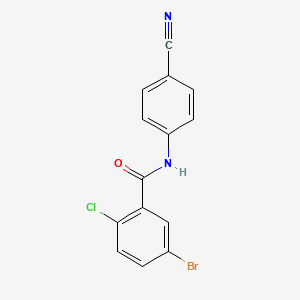
5-bromo-2-chloro-N-(4-cyanophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-chloro-N-(4-cyanophenyl)benzamide: is an aromatic amide compound characterized by the presence of bromine, chlorine, and a cyanophenyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-chloro-N-(4-cyanophenyl)benzamide typically involves the following steps:
Bromination and Chlorination: The starting material, 2-chlorobenzoic acid, undergoes bromination to introduce a bromine atom at the 5-position.
Amidation: The brominated product is then reacted with 4-cyanophenylamine under appropriate conditions to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amidation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The halogen atoms (bromine and chlorine) on the benzene ring can undergo nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 5-bromo-2-chlorobenzoic acid and 4-cyanophenylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution Reactions: Depending on the nucleophile, various substituted derivatives can be formed.
Hydrolysis: 5-bromo-2-chlorobenzoic acid and 4-cyanophenylamine.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Potential Therapeutic Agent: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The exact mechanism of action of 5-bromo-2-chloro-N-(4-cyanophenyl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of halogen atoms and the cyanophenyl group can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
- 5-bromo-2-chloro-N-(4-methoxyphenyl)benzamide
- 5-bromo-2-chloro-N-(4-nitrophenyl)benzamide
Uniqueness:
- The presence of the cyanophenyl group distinguishes 5-bromo-2-chloro-N-(4-cyanophenyl)benzamide from its analogs, potentially leading to different biological activities and applications.
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-(4-cyanophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-10-3-6-13(16)12(7-10)14(19)18-11-4-1-9(8-17)2-5-11/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHACFAEEKCOOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B5797384.png)
![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5797390.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethylbenzamide](/img/structure/B5797395.png)
![4-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)morpholine](/img/structure/B5797401.png)
![methyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5797417.png)
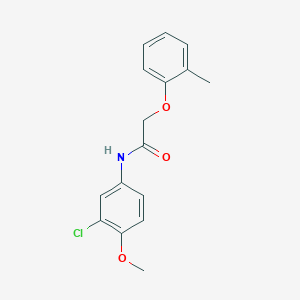
![N'-{4-[(2-methylbenzyl)oxy]benzylidene}-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5797445.png)
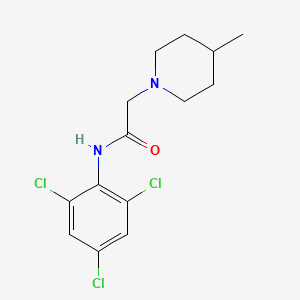

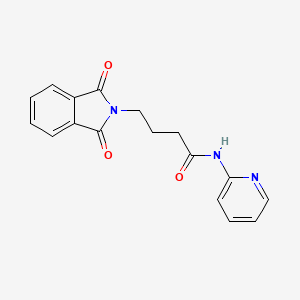
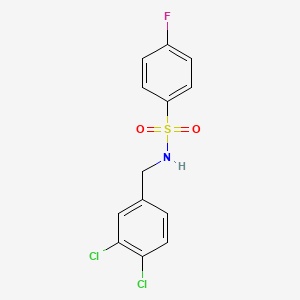
![6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5797472.png)
